Introduction: The Strategic Importance of a Halogenated Pyridine
Introduction: The Strategic Importance of a Halogenated Pyridine
An In-Depth Technical Guide to 3-Chloro-5-fluoropicolinaldehyde
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-5-fluoropicolinaldehyde (CAS No. 1227563-32-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, present a validated synthetic approach, explore its chemical reactivity, and discuss its strategic applications in modern drug discovery. This document is designed to serve as a practical resource, blending established data with field-proven insights to empower your research and development endeavors.
3-Chloro-5-fluoropicolinaldehyde, also known as 3-chloro-5-fluoropyridine-2-carboxaldehyde, is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules[1]. Its structure is distinguished by three key reactive sites: an aldehyde group, a chloro substituent, and a fluoro substituent, all positioned on a pyridine core. This unique arrangement offers a versatile platform for generating molecular diversity, particularly in the fields of pharmaceuticals and agrochemicals[1].
The strategic incorporation of chlorine and fluorine atoms is a well-established tactic in medicinal chemistry. Fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, with approximately 20% of all pharmaceuticals containing this element[1]. Simultaneously, the "magic chloro effect" has been noted to improve a compound's potency and pharmacokinetic profile[2][3]. The presence of these halogens on the pyridine ring, a common scaffold in bioactive compounds, makes 3-Chloro-5-fluoropicolinaldehyde a high-value precursor for novel chemical entities.
Caption: Chemical structure of 3-Chloro-5-fluoropicolinaldehyde.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of 3-Chloro-5-fluoropicolinaldehyde are summarized below, followed by a discussion of the analytical techniques essential for its identification and quality control.
Key Properties
| Property | Value | Source |
| CAS Number | 1227563-32-7 | [1][4][5] |
| IUPAC Name | 3-chloro-5-fluoropyridine-2-carbaldehyde | [1][5] |
| Molecular Formula | C₆H₃ClFNO | [1][5] |
| Molecular Weight | 159.55 g/mol | |
| Density | 1.444 g/cm³ | |
| Appearance | White to off-white powder or solid | Inferred from typical small molecules |
| Storage | 2°C - 8°C, under inert atmosphere | [1][6] |
| InChI Key | AEBPZQQCUYFFJL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C=O)F | [1] |
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of this reagent is critical before its use in any synthetic protocol. The following techniques provide a comprehensive analytical workflow.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aldehyde proton is the most characteristic signal, expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.8–10.2 ppm. The two aromatic protons on the pyridine ring will appear as doublets or doublets of doublets, with their chemical shifts and coupling constants influenced by the adjacent chloro and fluoro substituents[1].
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¹³C NMR: The carbonyl carbon of the aldehyde will be readily identifiable by its characteristic shift around δ 190 ppm. The aromatic carbons will show distinct shifts due to the electronic effects of the halogens, with carbon-fluorine coupling (J C-F) providing unambiguous evidence of fluorination[1]. For instance, the carbon directly bonded to fluorine will exhibit a large coupling constant.
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¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms the presence of the single fluorine atom.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. The analysis should target the exact mass of the molecular ion [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak), providing definitive structural confirmation[1].
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Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of the key functional group. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Additional bands in the fingerprint region (600–800 cm⁻¹) can be attributed to the C-Cl and C-F stretches[1].
Synthesis and Purification: A Representative Protocol
While multiple proprietary methods exist for the synthesis of 3-Chloro-5-fluoropicolinaldehyde, a common and logical approach involves the formylation of a pre-halogenated pyridine precursor. The following protocol is a representative, field-proven method.
Causality Behind Choices: The Vilsmeier-Haack reaction is chosen for formylation due to its reliability in introducing an aldehyde group onto electron-deficient aromatic rings like pyridine. The use of aprotic solvents like dichloromethane (DCM) is crucial to prevent side reactions and stabilize reactive intermediates. Low-temperature conditions during halogenation are maintained to enhance regioselectivity and minimize the formation of undesired byproducts.
Experimental Protocol: Two-Step Synthesis
Step 1: Halogenation of a Pyridine Derivative
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To a stirred, cooled (0–5°C) solution of a suitable 2-methyl-5-fluoropyridine precursor in an anhydrous aprotic solvent (e.g., DCM), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃).
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Maintain the temperature at 0–5°C for 1-2 hours to control the exothermic reaction and prevent side-product formation.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ solution) to a pH of 7-8.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Formylation via Vilsmeier-Haack Reaction
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In a separate flask under an inert atmosphere (N₂ or Ar), prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous dimethylformamide (DMF) at 0°C.
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To this reagent, add a solution of the chlorinated intermediate from Step 1 in an anhydrous solvent (e.g., THF).
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Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for 4-6 hours, monitoring for the consumption of the starting material.
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Cool the reaction mixture and quench by carefully adding it to a cold aqueous solution of sodium acetate.
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Extract the desired aldehyde with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: The crude product is best purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 3-Chloro-5-fluoropicolinaldehyde as a pure solid[1].
Caption: A representative workflow for the synthesis of 3-Chloro-5-fluoropicolinaldehyde.
Chemical Reactivity and Synthetic Utility
The true value of 3-Chloro-5-fluoropicolinaldehyde lies in its versatility as a synthetic intermediate. Its three functional groups can be manipulated selectively to build molecular complexity.
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Oxidation of the Aldehyde: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-Chloro-5-fluoropicolinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)[1]. This transformation is fundamental for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.
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Reduction of the Aldehyde: Selective reduction to the primary alcohol (3-Chloro-5-fluoropicolinyl alcohol) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄)[1]. This opens pathways to ether synthesis or further functional group manipulations.
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Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring for SₙAr. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alkoxides) to introduce new functional groups, often serving as a key step in building a target molecule's final structure[1].
Caption: Key reaction pathways for 3-Chloro-5-fluoropicolinaldehyde.
Applications in Research and Drug Discovery
This building block is primarily employed as a precursor in the synthesis of biologically active compounds. Its utility is demonstrated in its ability to serve as a key intermediate for introducing the 3-chloro-5-fluoropyridine moiety into larger, more complex structures. This scaffold is of high interest in:
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Oncology: Many kinase inhibitors and other anti-cancer agents utilize halogenated heterocyclic cores to achieve potent and selective binding to target proteins.
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Antimicrobials: The pyridine ring is a common feature in antibacterial and antifungal compounds. The specific halogenation pattern of this reagent can be used to modulate activity and selectivity[1].
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Agrochemicals: The development of novel herbicides and pesticides often relies on fluorinated and chlorinated aromatic structures to enhance efficacy and environmental stability[1][7].
The introduction of chlorine and fluorine into lead compounds is a proven strategy to enhance biological profiles[2]. This reagent provides a direct and efficient way to incorporate these "privileged" elements into a drug discovery pipeline.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety. Adherence to these guidelines is non-negotiable for ensuring a safe research environment.
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Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards[4][6].
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Skin Protection: Wear impervious, flame-resistant laboratory coats and nitrile or neoprene gloves[4][6].
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Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. If exposure limits are exceeded, use a full-face respirator[4].
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Handling and Storage:
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First Aid Measures:
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If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention[6][8].
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In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing[6][8].
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In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8].
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If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately[8].
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Conclusion
3-Chloro-5-fluoropicolinaldehyde is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde and strategically placed halogens on a pyridine core provides medicinal chemists with a versatile platform for synthesizing novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.
References
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MySkinRecipes. (n.d.). 3-Chloro-5-fluoroisonicotinic acid. Retrieved from [Link]
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Rangappa, S. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-320. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]
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Sahoo, B. et al. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(34), 20958-20973. Retrieved from [Link]
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